2-Cyclopentene-1-acetic acid CAS number and properties
2-Cyclopentene-1-acetic acid CAS number and properties
An In-Depth Technical Guide to 2-Cyclopentene-1-acetic acid (CAS: 13668-61-6) for Advanced Research and Development
Introduction
2-Cyclopentene-1-acetic acid is a versatile bifunctional molecule featuring a reactive carboxylic acid and a cyclic alkene. This unique combination makes it a valuable intermediate and building block in organic synthesis. Its structural motif is a key component in a variety of natural products and pharmacologically active compounds, positioning it as a molecule of significant interest for professionals in drug discovery, fragrance synthesis, and materials science. This guide serves as a comprehensive technical resource, offering insights into its properties, synthesis, reactivity, and applications, grounded in established scientific principles to empower researchers in their experimental endeavors.
Core Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of successful experimental design. 2-Cyclopentene-1-acetic acid is a colorless liquid under standard conditions, characterized by the identifiers and properties summarized below.[1][2][3][4]
Chemical Structure
Caption: Chemical Structure of 2-Cyclopentene-1-acetic acid
Data Summary Table
| Property | Value | Source(s) |
| CAS Number | 13668-61-6 | [1][5] |
| Molecular Formula | C₇H₁₀O₂ | [1][3][6] |
| Molecular Weight | 126.15 g/mol | [1][2][3] |
| IUPAC Name | 2-(Cyclopent-2-en-1-yl)acetic acid | [3] |
| Synonyms | 2-Cyclopenten-1-ylacetic acid, Cyclopent-2-enylacetic acid | [4] |
| Appearance | Colorless liquid | [4][6] |
| Melting Point | 19 °C (lit.) | [1][2][5] |
| Boiling Point | 93-94 °C @ 2.5 mmHg (lit.) | [2][5][6] |
| Density | 1.047 g/mL at 25 °C (lit.) | [2][4][6] |
| Refractive Index (n²⁰/D) | 1.468 (lit.) | [1][2][6] |
| Solubility | Insoluble in water; soluble in alcohols, ethers | [6] |
| pKa | 4.61 ± 0.10 (Predicted) | [4] |
Synthesis, Purification, and Characterization
The reliable acquisition of high-purity material is paramount. This section details a common synthetic approach and outlines the necessary protocols for purification and structural verification.
Synthetic Pathway Overview
A prevalent method for synthesizing 2-cyclopentene-1-acetic acid involves the reaction of a suitable cyclopentene precursor with a two-carbon synthon for the acetic acid moiety.[6] One common strategy is the alkylation of a malonic ester with a cyclopentenyl halide, followed by hydrolysis and decarboxylation. This classical approach offers robust and predictable outcomes.
Caption: Reactivity map showing transformations at the two functional centers.
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Reactions at the Carboxylic Acid: The -COOH group undergoes standard transformations. It can be esterified (e.g., with an alcohol under acidic catalysis), converted to an amide (via an acid chloride intermediate), or reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.
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Reactions at the Alkene: The double bond is susceptible to electrophilic addition. It can be hydrogenated to yield the saturated cyclopentylacetic acid. [7]It can also be epoxidized with peroxy acids (like m-CPBA) or halogenated (e.g., with Br₂).
Applications in Drug Discovery and Natural Product Synthesis
The cyclopentene and cyclopentenone ring systems are privileged structures in medicinal chemistry, appearing in numerous bioactive natural products. [8][9]2-Cyclopentene-1-acetic acid serves as a strategic starting material for accessing these complex scaffolds.
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Prostaglandin Synthesis: The five-membered ring is the core of prostaglandins, a class of lipid compounds with diverse physiological effects. Derivatives of 2-cyclopentene-1-acetic acid can be elaborated into key prostaglandin intermediates.
-
Anticancer Drug Design: The cyclopentenone moiety, which can be derived from cyclopentene precursors, is found in compounds with antiproliferative and pro-apoptotic activities. [9]This makes 2-cyclopentene-1-acetic acid a valuable building block for developing novel oncology therapeutics.
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Fragrance Industry: Esters derived from this acid, such as ethyl 2-cyclopentene-1-acetate, possess unique aromas and are used in the formulation of fragrances. [6][10] The value of this scaffold lies in its conformational rigidity, which helps in pre-organizing substituents for binding to biological targets, and its potential for conversion into Michael acceptors, which can covalently bind to enzyme active sites.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable. 2-Cyclopentene-1-acetic acid is an irritant and requires careful handling.
Hazard Summary
| Hazard Code | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| Source: Aggregated GHS information.[1][3] |
Protocol: Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Ventilation: Work in a well-ventilated chemical fume hood to avoid inhaling vapors.
-
Dispensing: As a liquid, dispense using a pipette or syringe to minimize exposure.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area. Keep away from incompatible materials.
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Incompatibilities: The compound is incompatible with bases, oxidizing agents, and reducing agents. [1][4][5]Store separately from these chemical classes to prevent hazardous reactions.
-
Spill & Disposal: Absorb small spills with an inert material (e.g., vermiculite) and dispose of as hazardous chemical waste in accordance with local regulations.
Conclusion
2-Cyclopentene-1-acetic acid (CAS: 13668-61-6) is more than a simple organic molecule; it is a strategic tool for chemical innovation. Its dual functionality provides a platform for diverse synthetic transformations, leading to high-value products ranging from life-saving pharmaceuticals to fine chemicals. This guide has provided a technical foundation covering its properties, synthesis, reactivity, and safety, designed to equip researchers and drug development professionals with the expert insights needed to leverage its full potential. As the demand for complex, stereochemically rich molecules continues to grow, the importance of such versatile building blocks will undoubtedly increase.
References
-
ChemBK. (2024). 2-cyclopentene-1-acetic acid. Retrieved from [Link]
-
MilliporeSigma. (n.d.). 2-Cyclopentene-1-acetic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Cyclopentene-1-acetic acid, 5-hydroxy-, methyl ester, (1R-trans)-. Coll. Vol. 7, p.286 (1990); Vol. 62, p.48 (1984). Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyclopentene-1-acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemdad Co., Ltd. (n.d.). 2-CYCLOPENTENE-1-ACETIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyclopentene-1-acetic acid, ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]
- Trost, B. M. (2002). On Inventing Reactions for Atom Economy. Accounts of Chemical Research, 35(9), 695–705. (Illustrative of the importance of cyclopentene structures, though not a direct source for the specific compound).
-
NIST. (n.d.). 2-(Cyclopenten-1-yl)acetic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2019). Cyclopentenone: A special moiety for anticancer drug design. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopentylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 2-Cyclopentene-1-acetic acid 98 13668-61-6 [sigmaaldrich.com]
- 3. 2-Cyclopentene-1-acetic acid | C7H10O2 | CID 96216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-CYCLOPENTENE-1-ACETIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 2-CYCLOPENTENE-1-ACETIC ACID | 13668-61-6 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Cyclopentylacetic acid | C7H12O2 | CID 71606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Cyclopentene-1-acetic acid, ethyl ester | C9H14O2 | CID 10877336 - PubChem [pubchem.ncbi.nlm.nih.gov]
